molecular formula C20H26O3 B1673272 Kahweol CAS No. 6894-43-5

Kahweol

Cat. No.: B1673272
CAS No.: 6894-43-5
M. Wt: 314.4 g/mol
InChI Key: JEKMKNDURXDJAD-HWUKTEKMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Kahweol can be extracted from coffee beans using various methods. One common method involves saponification, where coffee samples are combined with an aqueous potassium hydroxide solution and incubated under magnetic stirring in a water bath . The unsaponifiable fraction is then extracted with diethyl ether or tert-butyl methyl ether .

Industrial Production Methods: In industrial settings, this compound is typically extracted from coffee brews. The content of this compound in coffee brews depends on the coffee bean species, roasting processes, and brewing methods. Filtered, espresso, and instant coffee brews have been studied for their diterpene contents, with espresso coffee showing the highest levels of this compound .

Chemical Reactions Analysis

Types of Reactions: Kahweol undergoes various chemical reactions, including oxidation, reduction, and substitution. It has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and partly inhibit the phosphorylation of protein kinase B (Akt) stimulated by receptor activator of nuclear factor kappa-B ligand (RANKL) .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include potassium hydroxide for saponification and diethyl ether for extraction . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels.

Major Products: The major products formed from the reactions involving this compound include various diterpene derivatives. These derivatives have been studied for their biological activities, including anti-inflammatory and anti-cancer properties .

Scientific Research Applications

Anti-Inflammatory Properties

Kahweol exhibits significant anti-inflammatory effects, making it a subject of interest in various therapeutic contexts:

  • Mechanism of Action : this compound inhibits pro-inflammatory cytokines and chemokines in human keratinocytes stimulated by tumor necrosis factor-alpha and interferon-gamma. This inhibition occurs through modulation of signaling pathways, including mitogen-activated protein kinase and nuclear factor kappa-light-chain-enhancer of activated B cells .
  • Case Study : In a study involving HaCaT human keratinocytes, this compound reduced the production of inflammatory mediators, suggesting its potential as an anti-inflammatory agent in skin conditions .

Anti-Angiogenic Effects

This compound has been identified as an anti-angiogenic compound, which could be beneficial in cancer therapy:

  • Research Findings : A study demonstrated that this compound inhibits angiogenesis through several mechanisms, including the downregulation of matrix metalloproteinase-2 and urokinase-type plasminogen activator . This effect was observed in both in vivo and ex vivo models.
  • Implications for Cancer : The anti-angiogenic properties of this compound contribute to its potential use in antitumor therapies. Epidemiological studies have linked coffee consumption to a reduced risk of certain cancers, supporting the hypothesis that this compound may play a role in this protective effect .

Metabolic Effects

This compound's impact on metabolic processes has garnered attention for its implications in obesity and diabetes management:

  • Adipogenesis Inhibition : Research indicates that this compound inhibits adipocyte differentiation and lipid accumulation by activating AMP-activated protein kinase (AMPK), a key regulator of glucose metabolism . This suggests that this compound may help manage obesity-related conditions.
  • Glucose Uptake Enhancement : In animal studies, this compound has been shown to increase glucose uptake, indicating its potential as a therapeutic agent for type 2 diabetes .

Antitumoral Activity

The compound's potential in cancer treatment is further supported by various studies:

  • Mechanisms of Action : this compound induces apoptosis in cancer cells by inhibiting cyclin D1 degradation and STAT3 phosphorylation, which are critical pathways in tumor progression .
  • Case Study : In human lung adenocarcinoma A549 cells, this compound treatment led to significant apoptosis, reinforcing its role as a potential anticancer agent .

Skin Health Applications

This compound's moisturizing properties have also been explored:

  • Skin Moisturization : Studies indicate that this compound can enhance skin moisture levels by upregulating STAT1 activity, suggesting applications in dermatological formulations aimed at improving skin hydration .

Comparison with Similar Compounds

  • Cafestol
  • 16-O-methylcafestol

Kahweol’s unique structure and diverse biological activities make it a compound of significant interest in various fields of scientific research.

Biological Activity

Kahweol, a natural diterpene found in unfiltered coffee, has garnered attention for its diverse biological activities, particularly its anti-inflammatory and anti-angiogenic properties. This article presents a comprehensive overview of the biological effects of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C16H18O9C_{16}H_{18}O_9 and a molecular weight of 354.31 g/mol. Its structure includes a conjugated double bond in the furan ring, which is believed to enhance its biological activity compared to similar compounds like cafestol .

Anti-Angiogenic Properties

This compound has been extensively studied for its anti-angiogenic effects, which inhibit the formation of new blood vessels. The following table summarizes key findings from various studies:

StudyMethodologyFindings
PLOS ONE (2011)In vivo assays (chick and quail CAM models)This compound inhibited endothelial cell sprouting by 40% at 5 µM and nearly completely at 25 µM .
PLOS ONE (2011)Ex vivo mouse aortic ring assaySignificant dose-dependent inhibition of microvessel formation observed .
PLOS ONE (2011)In vitro wound healing assayThis compound reduced endothelial cell migration by 30% after 8 hours and 66% after 24 hours at 75 µM .

The mechanisms underlying these effects include the modulation of matrix metalloproteinases (MMPs) and the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory processes .

Anti-Inflammatory Effects

This compound exhibits potent anti-inflammatory properties by down-regulating pro-inflammatory cytokines and mediators. Notable findings include:

  • COX-2 Inhibition : this compound significantly inhibits COX-2 expression in human umbilical vein endothelial cells (HUVECs), with a notable effect observed at low doses (0.5 µM) .
  • Monocyte Chemoattractant Protein-1 (MCP-1) : this compound treatment resulted in decreased MCP-1 secretion, indicating reduced inflammatory signaling .

The following table highlights the impact of this compound on inflammatory markers:

Concentration (µM)COX-2 Inhibition (%)MCP-1 Secretion (femtograms/cell)
0.5Significant reductionReduced secretion observed
2550% reductionFurther decrease noted
75Nearly completeMinimal secretion detected

Case Studies and Clinical Implications

Research has demonstrated this compound's potential in various disease models:

  • Cancer : this compound has shown promise in inducing apoptosis in cancer cell lines, such as U937 leukemia cells, through pathways involving AKT phosphorylation down-regulation .
  • Liver Protection : this compound's hepatoprotective effects have been linked to its ability to activate phase II detoxifying enzymes, suggesting a role in preventing liver carcinogenesis .
  • Diabetes Management : Preliminary studies indicate that this compound may influence glucose metabolism, potentially offering benefits for diabetic patients .

Q & A

Q. What experimental methodologies are commonly employed to assess kahweol's anti-proliferative effects in cancer research?

Basic Research Question
Standard methodologies include:

  • Cell viability assays : CCK-8 or MTS assays to quantify dose-dependent inhibition of proliferation (e.g., 20–50 μM this compound in colorectal and liver cancer cells) .
  • Flow cytometry (FACS) : To analyze cell cycle arrest (e.g., G0/G1 phase accumulation in hepatocellular carcinoma (HCC) cells) and apoptosis (sub-G1 population quantification) .
  • Western blotting : Detection of apoptosis markers (cleaved caspase-3, PARP) and signaling proteins (pAkt, pSTAT3, pERK) .
  • RT-PCR and promoter assays : For transcriptional regulation studies (e.g., ATF3 upregulation in colorectal cancer) .

Q. How do researchers address contradictory findings regarding this compound's modulation of MAPK signaling pathways in different cell types?

Advanced Research Question
Contradictions arise in ERK/JNK activation:

  • Pro-apoptotic activation : In HCC, this compound increases phosphorylation of ERK/JNK, driving apoptosis .
  • Anti-fibrotic suppression : In hepatocytes, this compound reduces phospho-ERK/JNK to mitigate TGF-β-induced liver fibrosis .
    Resolution strategies :
  • Cell-type-specific pathway profiling (e.g., comparing hepatocytes vs. hepatic stellate cells (HSCs)) .
  • Use of pathway inhibitors (e.g., ERK/JNK inhibitors) to isolate this compound's mechanistic contributions .

Q. What strategies are recommended for validating this compound's specificity in targeting transcription factors like Sp1 or Nrf2?

Advanced Research Question

  • siRNA knockdown : Silencing Sp1 or Nrf2 to confirm their necessity in this compound-mediated apoptosis or antioxidant responses .
  • Overexpression constructs : Testing if forced expression of Sp1/Nrf2 reverses this compound's effects .
  • Promoter luciferase assays : Mapping this compound-responsive regions (e.g., CREB-binding sites in the ATF3 promoter) .
  • Nuclear-cytoplasmic fractionation : To track Nrf2 translocation (e.g., this compound-induced nuclear accumulation in hepatocytes) .

Q. How is the dose-dependent efficacy of this compound established across in vitro and in vivo models?

Basic Research Question

  • In vitro : Dose-response curves (typically 10–100 μM) in cancer cell lines, with IC50 calculation .
  • In vivo : Xenograft models (e.g., prostate cancer in mice) using 2–10 mg/kg this compound, often combined with cafestol for synergistic effects .
  • Pharmacokinetic validation : Monitoring serum concentrations and tissue bioavailability via HPLC or mass spectrometry .

Q. What mechanistic approaches differentiate this compound's pro-apoptotic effects from its cell cycle arrest functions?

Advanced Research Question

  • Apoptosis markers : Cleaved caspase-3 and PARP via western blot .
  • Cell cycle analysis : FACS quantification of sub-G1 (apoptosis) vs. G0/G1 (arrest) populations .
  • Dual-pathway inhibition : Co-treatment with caspase inhibitors (e.g., Z-VAD-FMK) to isolate cell cycle effects .

Q. How do researchers control for this compound's potential off-target effects in bitter taste receptor studies?

Advanced Research Question

  • Competitive binding assays : Testing this compound's interaction with TAS2R43 against other bitter compounds (e.g., mozambioside) .
  • Receptor inhibition : Using TAS2R43 antagonists to confirm this compound's modulatory role .
  • Dose-response profiling : Differentiating this compound's receptor activation thresholds (e.g., 30x lower potency than caffeine) .

Q. What pharmacokinetic parameters are critical when designing in vivo studies on this compound's anti-fibrotic activity?

Advanced Research Question

  • Administration timing : Pre-treatment with this compound (e.g., 5 min before PGE2 injection) to align with peak action windows .
  • Bioavailability optimization : Use of lipid-based carriers to enhance solubility .
  • Tissue-specific delivery : Targeting liver fibrosis via intraperitoneal injection to maximize hepatic exposure .

Q. How do epidemiological findings on coffee consumption inform experimental research on this compound's anticancer potential?

Basic Research Question

  • Correlation vs. causation : Epidemiological data suggest reduced cancer risk with coffee intake but require mechanistic validation .
  • Compound isolation : Testing purified this compound (vs. whole coffee extracts) in controlled models to exclude confounding factors (e.g., caffeine) .

Q. What experimental models are used to resolve discrepancies in this compound's impact on autophagy-related proteins like Keap1?

Advanced Research Question

  • Autophagy-deficient mice : Comparing Keap1 degradation in ATG7f/fAlb-Cre+ vs. wild-type hepatocytes .
  • Proteasome/lysosome inhibitors : MG132 (proteasome) vs. chloroquine (lysosome) to identify degradation pathways .

Q. How is this compound's multi-targeted anti-angiogenic activity validated in preclinical models?

Advanced Research Question

  • In vitro angiogenesis assays : Endothelial tube formation assays with this compound (10–40 μM) .
  • In vivo models : Matrigel plug assays to quantify VEGF and MMP-2 inhibition .
  • Multi-omics integration : Transcriptomic profiling of HUVECs to map this compound's effects on ECM remodeling genes .

Properties

IUPAC Name

(1S,4S,12S,13R,16R,17R)-17-(hydroxymethyl)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-18-7-5-16-14(6-9-23-16)15(18)4-8-19-10-13(2-3-17(18)19)20(22,11-19)12-21/h5-7,9,13,15,17,21-22H,2-4,8,10-12H2,1H3/t13-,15-,17+,18-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKMKNDURXDJAD-HWUKTEKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C=CC3=C(C1CCC45C2CCC(C4)C(C5)(CO)O)C=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C=CC3=C([C@H]1CC[C@]45[C@H]2CC[C@H](C4)[C@](C5)(CO)O)C=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50988667
Record name 7-(Hydroxymethyl)-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b-decahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50988667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6894-43-5
Record name Kahweol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6894-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kahweol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006894435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(Hydroxymethyl)-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b-decahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50988667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KAHWEOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX95B6688Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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